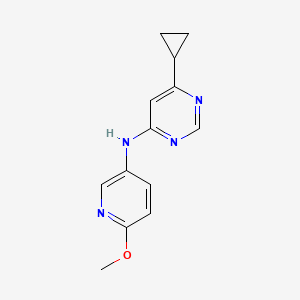
Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O . It is also known as 4-(1-Pyrrolidinyl)piperidine . This compound is a part of the heterocyclic system and is used as a building block in synthesizing organic compounds .
Synthesis Analysis
The synthesis of piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride or similar compounds often involves coupling reactions . For instance, the piperidine derivative was first coupled with Boc-protected β-alanine using HBTU/HOBt/DIPEA as activating agents . The yield was 95% (6.4 kg), and the melting point was 162-164 °C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (400 MHz, CDCl3) and 13C NMR (400 MHz, CDCl3) were used to confirm the formation of newly synthesized compounds .Scientific Research Applications
Synthesis and Structural Characterization
Research has developed methods for synthesizing Piperidin-4-yl(pyrrolidin-1-yl)methanone derivatives and their structural analysis. For instance, a general method for the synthesis of 3-piperidine(methan)amines and their cyclic analogues has been described, highlighting their potential as Substance P antagonists, which are significant in studying pain pathways and inflammation (N. Knoops et al., 1997). Another study focused on the thermal, optical, etching, and structural studies, along with theoretical calculations of a related compound, underscoring its structural stability and potential for further biochemical applications (C. S. Karthik et al., 2021).
Biochemical and Medicinal Chemistry Applications
In medicinal chemistry, the synthesis and characterization of compounds containing the Piperidin-4-yl(pyrrolidin-1-yl)methanone moiety have been pivotal. For example, the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and their study via NMR spectroscopy and X-ray diffraction provided insights into their preferred conformation and potential inhibitory abilities on neurotransmitter binding (C. Burgos et al., 1992). Another significant area of research involves the molecular interaction studies of specific antagonists containing the Piperidin-4-yl moiety with cannabinoid receptors, offering a deeper understanding of receptor-ligand interactions and the development of therapeutic agents (J. Shim et al., 2002).
Chemical Properties and Reactions
Research has also explored the chemical properties and reactions involving Piperidin-4-yl(pyrrolidin-1-yl)methanone derivatives. A study on the indirect electrochemical oxidation of piperidin-4-ones mediated by a sodium halide-base system presented an innovative approach to synthesizing α-hydroxyketals, which could have significant implications in synthetic organic chemistry (M. Elinson et al., 2006).
Future Directions
The future directions for research on piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride could involve exploring its potential therapeutic applications, given the wide variety of biological activities exhibited by compounds with a piperidine nucleus . Additionally, further studies could focus on optimizing its synthesis process and investigating its mechanism of action in more detail.
Mechanism of Action
Target of Action
Related compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to act as atp-competitive inhibitors, selectively inhibiting pkb over the closely related kinase pka . This suggests that Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
If it acts similarly to related compounds, it may influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which is frequently deregulated in cancer .
Result of Action
Related compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQSGMIFXCBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)

![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2749020.png)
![Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride](/img/structure/B2749021.png)
![N-(3-chloro-4-fluorophenyl)-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2749022.png)

![N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide](/img/structure/B2749024.png)


![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)


